molecular formula C12H14N4O2S B070328 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine CAS No. 175202-06-9

5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

Cat. No.: B070328
CAS No.: 175202-06-9
M. Wt: 278.33 g/mol
InChI Key: FLVASRDRMAICRG-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is a synthetic organic compound characterized by its pyrimidine and pyridine rings, which are functionalized with an isopropylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Functionalization with Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced through sulfonylation reactions, typically using reagents like isopropylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyridine or pyrimidine rings, leading to partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or strong nucleophiles like sodium amide for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated pyridine or pyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting downstream biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
  • 5-(Ethylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
  • 5-(Propylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles or material properties.

Properties

IUPAC Name

5-propan-2-ylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-4-3-5-14-6-9/h3-8H,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVASRDRMAICRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381057
Record name 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-06-9
Record name 5-[(1-Methylethyl)sulfonyl]-2-(3-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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